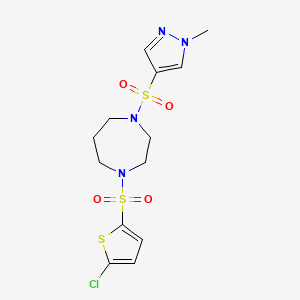
2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide” can be represented by the SMILES stringO=C1N(CC(NC2=CC=CC(Br)=C2)=O)C(C3=C1C=CC=C3)=O . This string represents the structure of the molecule in a linear format, which can be converted into a 2D or 3D structure using appropriate software. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 287.29. The density is 1.6±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and toxicity information were not available in the sources I found.Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
A study by Nikalje et al. (2015) synthesized derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide and evaluated their anti-inflammatory activity using in vitro and in vivo models. The compounds showed promising anti-inflammatory activity in both models, with molecular docking studies highlighting their binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Properties
Research by Nath et al. (2021) designed and synthesized N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives, evaluating them for anticonvulsant activities. The study found significant anticonvulsant activity against maximal electroshock and pentylenetetrazole-induced seizures (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Antioxidant and Anti-Inflammatory Activity
Koppireddi et al. (2013) synthesized N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives and evaluated them for antioxidant and anti-inflammatory activity. They observed that several compounds displayed both antioxidant and anti-inflammatory activities (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Anticancer Potential
Ilyas et al. (2021) conducted a study on derivatives of this compound for their anti-cancer activities, particularly against colorectal cancer. The compounds showed significant inhibition of cell proliferation and potential as future anticancer agents (Ilyas, Naz, Zaman, Altaf, Nadeem, Muhammad, Faheem, & Qadir, 2021).
α-Glucosidase Inhibitory Activity
Another study by Koppireddi et al. (2014) synthesized N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for α-glucosidase inhibitory activity. They found that some compounds showed significant inhibition of the enzyme, suggesting potential for diabetes management (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c17-10(15-13-14-5-6-20-13)7-16-11(18)8-3-1-2-4-9(8)12(16)19/h1-6H,7H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDVCPAXUUMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328721 |
Source


|
| Record name | 2-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26725988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
65919-36-0 |
Source


|
| Record name | 2-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B2617783.png)

![(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2617786.png)


![Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate](/img/structure/B2617790.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2617796.png)


![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)

